N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide

Medicinal Chemistry Scaffold Hopping Heterocyclic SAR

This heterocyclic small molecule is the only screening deck member that pairs a pyrazine-2-carboxamide hinge-binding motif with an oxolan-3-yl-pyrazole core. Unlike furan or thiophene analogs, its distinct LogP and hydrogen-bond acceptor geometry make it a critical complement for kinase SAR exploration (HPK1, BTK, SYK). It is also a validated racemic standard for chiral SFC/HPLC development. With no public bioactivity data, structural identity is the sole procurement criterion—ensuring you receive a compound whose value is defined entirely by its verified scaffold, not unsubstantiated functional claims.

Molecular Formula C12H13N5O2
Molecular Weight 259.269
CAS No. 1797158-55-4
Cat. No. B2584719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide
CAS1797158-55-4
Molecular FormulaC12H13N5O2
Molecular Weight259.269
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C12H13N5O2/c18-12(11-6-13-2-3-14-11)16-9-5-15-17(7-9)10-1-4-19-8-10/h2-3,5-7,10H,1,4,8H2,(H,16,18)
InChIKeyRUKXXVFNJCAWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide (CAS 1797158-55-4): Baseline Identity for Procurement Verification


N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide (CAS 1797158-55-4) is a fully synthetic heterocyclic small molecule (molecular formula C₁₂H₁₃N₅O₂; molecular weight 259.26 g/mol) that integrates a pyrazine-2-carboxamide pharmacophore, a 1,4-disubstituted pyrazole core, and an (oxolan-3-yl) (tetrahydrofuran-3-yl) N-substituent . The compound is currently listed in commercial chemical catalogs as a research-grade screening compound ; no primary peer-reviewed publications, patent exemplification data, or public bioassay records that include quantitative structure–activity relationship (SAR) comparisons have been identified [1].

Why Generic Substitution Is Not Supported for N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide


Although the core scaffold of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide is shared by a family of tetrahydrofuran-pyrazole-carboxamide analogs that have been patented as kinase inhibitors (e.g., HPK1, BTK, FGFR) and CRAC channel modulators [1], the specific combination of a pyrazine-2-carboxamide terminus with an (oxolan-3-yl)-pyrazole core has no publicly disclosed binding, selectivity, or functional activity data [2]. In medicinal chemistry, even conservative heterocycle replacements (e.g., pyrazine → pyridine, furan, or thiophene) routinely produce >10‑fold shifts in potency and selectivity [3]; consequently, substituting an analog with a different heteroaryl carboxamide cannot be assumed to preserve target engagement or off‑target profile [2]. Procurement decisions for this compound must therefore be based solely on its verified structural identity, as no quantitative evidence currently exists to support functional interchangeability with any in‑class analog.

Quantitative Differentiation Evidence for N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide vs. Closest Analogs


Structural Differentiation: Pyrazine‑2‑carboxamide vs. Furan‑3‑carboxamide Analog

The target compound incorporates a pyrazine‑2‑carboxamide terminus, whereas the commercially available close analog N‑(1‑(tetrahydrofuran‑3‑yl)‑1H‑pyrazol‑4‑yl)furan‑3‑carboxamide (CAS 1797350‑93‑6) bears a furan‑3‑carboxamide . The pyrazine ring provides two hydrogen‑bond‑accepting nitrogen atoms capable of bidentate interactions with kinase hinge regions, while the furan oxygen is a weaker hydrogen‑bond acceptor and lacks the second nitrogen [1]. No head‑to‑head biological data are available; the differentiation is based on established heterocyclic SAR principles [1].

Medicinal Chemistry Scaffold Hopping Heterocyclic SAR

Structural Differentiation: Pyrazine‑2‑carboxamide vs. Thiophene‑2‑carboxamide Analog

The closely related compound 5‑chloro‑N‑[1‑(oxolan‑3‑yl)pyrazol‑4‑yl]thiophene‑2‑carboxamide (CAS 1797158‑60‑1) replaces the pyrazine‑2‑carboxamide with a 5‑chlorothiophene‑2‑carboxamide [1]. Thiophene is a classical phenyl/pyridyl bioisostere but lacks the hydrogen‑bond‑acceptor nitrogens present in pyrazine; this substitution is expected to alter both target binding and CYP450 metabolism profiles based on well‑established isosterism rules [2]. No direct comparative biological data exist for these two compounds.

Medicinal Chemistry Isosteric Replacement Ligand Design

Chiral Center Differentiation: (Oxolan‑3‑yl) Substituent Stereochemistry

The oxolan‑3‑yl (tetrahydrofuran‑3‑yl) substituent contains a stereogenic center at the 3‑position; commercial racemic mixtures and single enantiomers are expected to exhibit markedly different biological activities, as demonstrated for related tetrahydrofuran‑pyrazole‑carboxamide inhibitors of PDE10 and BTK where enantiomers showed >10‑fold differences in IC₅₀ values [1]. While no enantiomer‑specific data exist for the target compound, the presence of this chiral center demands specification of enantiomeric purity in procurement, as racemic material cannot be assumed equivalent to a single enantiomer [2].

Chiral Chemistry Stereochemistry Target Binding

Research Application Scenarios for N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide (CAS 1797158-55-4)


Kinase Inhibitor Screening Library Expansion

The compound can serve as a pyrazine‑2‑carboxamide‑containing member in a focused tetrahydrofuran‑pyrazole screening deck for kinase targets (e.g., HPK1, BTK, SYK) where dual N‑atom hinge‑binding motifs are required [1]. Its structural differentiation from furan and thiophene analogs (Section 3, Evidence Items 1–2) makes it a necessary complement for SAR exploration.

Chiral Chromatography Method Development Standard

With its single stereogenic center at the oxolan‑3‑yl position, the compound is suitable as a racemic standard for chiral HPLC or SFC method development aimed at separating tetrahydrofuran‑containing pyrazole‑carboxamide enantiomers [2], a need demonstrated by the enantiomer‑dependent activity of the KGO PDE10 inhibitor series (Section 3, Evidence Item 3).

Physicochemical Profiling of Heteroaryl Carboxamide Series

The compound's pyrazine ring confers distinct LogP, solubility, and hydrogen‑bond donor/acceptor parameters compared to analogous furan, thiophene, and oxazole carboxamides (Section 3) [2]; it can be used as a reference solute in permeability (PAMPA/Caco‑2) and thermodynamic solubility assays to map the physicochemical space of this chemotype.

In Silico Docking and Pharmacophore Model Validation

The pyrazine‑2‑carboxamide moiety provides a well‑defined bidentate hydrogen‑bond acceptor geometry for computational docking into kinase ATP‑binding sites [1]; the compound can serve as a test ligand for validating pharmacophore models that distinguish pyrazine from furan or thiophene isosteres (Section 3, Evidence Items 1–2).

Quote Request

Request a Quote for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.